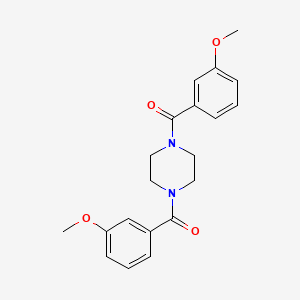

1,4-Bis(3-methoxybenzoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

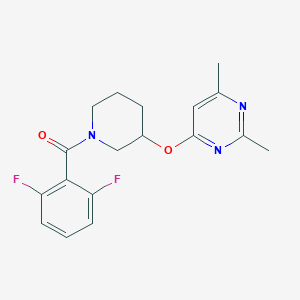

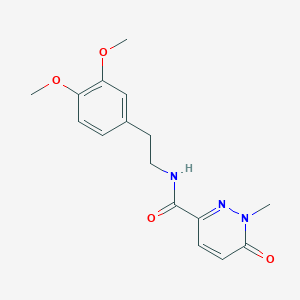

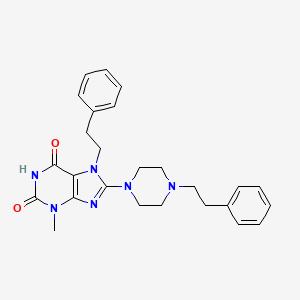

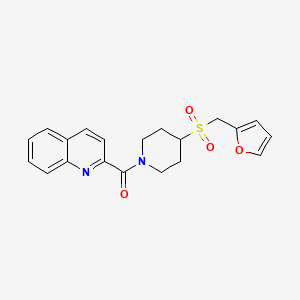

1,4-Bis(3-methoxybenzoyl)piperazine is a chemical compound with the molecular formula C20H22N2O4 . It has a molecular weight of 354.41 . The compound appears as a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . The compound has a molecular weight of 354.41 .Aplicaciones Científicas De Investigación

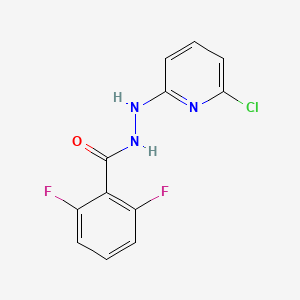

Antibacterial and Biofilm Inhibition : A novel compound related to 1,4-Bis(3-methoxybenzoyl)piperazine demonstrated significant antibacterial efficacies against various bacterial strains, including E. coli and S. aureus. It also showed potential as a biofilm inhibitor, surpassing the effectiveness of the reference drug Ciprofloxacin in some instances (Mekky & Sanad, 2020).

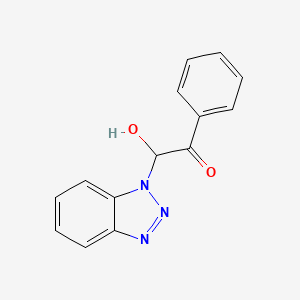

Ligand in Catalysis : An analogue of this compound was used as an efficient ligand in CuI-catalyzed N-arylation of imidazoles, offering a cost-effective and environmentally friendly approach to chemical synthesis (Zhu, Shi, & Wei, 2010).

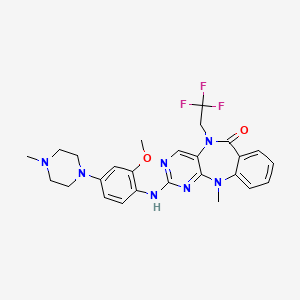

HIV-1 Reverse Transcriptase Inhibitors : Certain derivatives of this compound were synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, showing potential as non-nucleoside inhibitors (Romero et al., 1994).

Synthesis and Characterization of Schiff Bases : Schiff bases synthesized from this compound analogues showed antibacterial activity against common pathogens like E. coli and S. aureus (Xu et al., 2012).

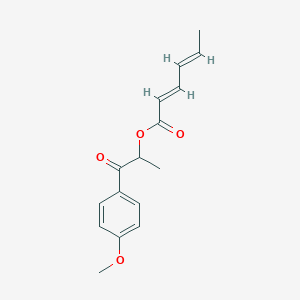

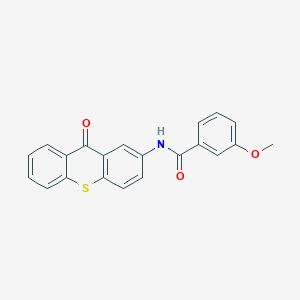

Cyclooxygenase 2 (COX2) Inhibitors : this compound derivatives were studied for their potential as COX2-specific inhibitors, offering potential pathways for anti-inflammatory therapy (Srinivas et al., 2015).

DNA Affinity and Antitumor Activity : Certain 1,4-bis-substituted piperazines were evaluated for their DNA affinity and antitumor activity, highlighting their potential in cancer treatment (Al-Soud & Al-Masoudi, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

[4-(3-methoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-7-3-5-15(13-17)19(23)21-9-11-22(12-10-21)20(24)16-6-4-8-18(14-16)26-2/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDHUKNGKQDQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{9-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2810939.png)

![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)

![1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2810949.png)

![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/no-structure.png)

![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)